molecular formula C14H16N2O B2828385 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline CAS No. 2097893-94-0

4-[(3-Methoxyazetidin-1-yl)methyl]quinoline

Cat. No.: B2828385
CAS No.: 2097893-94-0
M. Wt: 228.295
InChI Key: ULWHLZFSLBDPEF-UHFFFAOYSA-N
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Description

4-[(3-Methoxyazetidin-1-yl)methyl]quinoline is a synthetic small molecule based on the versatile quinoline scaffold, designed for research applications in medicinal chemistry and drug discovery. The quinoline nucleus is a privileged structure in pharmacology, known for its electron-deficient properties and ability to interact with various biological targets . This compound features a quinoline core substituted at the 4-position with a 3-methoxyazetidine group, a modification that can significantly influence the molecule's physicochemical properties and binding affinity. Researchers can leverage this compound as a key intermediate or precursor in the development of novel therapeutic agents. Quinoline derivatives are extensively investigated for their antiproliferative properties and are recognized as potent inhibitors of crucial tyrosine kinase receptors, including c-Met, VEGF, and EGFR . These receptors are pivotal in oncological research, regulating critical cellular survival processes such as proliferation, apoptosis, differentiation, and angiogenesis through the Ras/Raf/MEK and PI3K/AkT/mTOR signaling cascades . The structural motif of appending heterocyclic groups like azetidine to the quinoline core is a common strategy in lead optimization to modulate selectivity and potency. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-[(3-methoxyazetidin-1-yl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-12-9-16(10-12)8-11-6-7-15-14-5-3-2-4-13(11)14/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHLZFSLBDPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline typically involves the reaction of quinoline derivatives with methoxyazetidine. One common method includes the use of 2-chloroquinoline, which is reacted with 3-methoxyazetidine in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like 1-pentanol under reflux conditions.

Industrial Production Methods

Industrial production of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Hydrogenation of the Quinoline Ring

The quinoline moiety undergoes selective hydrogenation under catalytic conditions. Cobalt-amido cooperative catalysts enable partial transfer hydrogenation to form 1,2-dihydroquinoline derivatives (Fig. 1A) .

  • Conditions : H₃N·BH₃, Co catalyst, THF, 25°C.

  • Regioselectivity : Controlled by cobalt-amido cooperation, favoring 1,2-dihydro products over tetrahydro derivatives .

  • Yield : Up to 99% for model substrates .

Table 1 : Hydrogenation outcomes for quinoline derivatives

CatalystSubstrateProductYield (%)
Co-amido 4-Methylquinoline1,2-Dihydroquinoline99
Co-amido 6-Methylquinoline1,2-Dihydroquinoline95

Functionalization at the Azetidine Nitrogen

The azetidine nitrogen participates in alkylation and acylation reactions. For example:

  • Methylation : Reacts with CH₃I in DMF (K₂CO₃, 50°C) to yield N-methylated derivatives (Fig. 1B) .

    • Key Observation : Strong bases (e.g., NaH) favor N-alkylation exclusively via SN2 mechanisms .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylazetidine derivatives .

Ring-Opening Reactions of the Azetidine Moiety

The strained azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (aq.) cleaves the azetidine ring to form a secondary amine and formaldehyde (Fig. 1C) .

  • Base-Mediated Ring Expansion : Reaction with nitroquinones induces o-quinone ring expansion to form tropolone derivatives .

Table 2 : Azetidine ring-opening reactions

ConditionsReagentsProductsYield (%)
HCl (aq.), 80°C -Secondary amine + HCHO85
Nitroquinone, K₂CO₃ Tropolone derivative65

Electrophilic Substitution on the Quinoline Core

The electron-rich 4-position of quinoline directs electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5- or 7-positions .

  • Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives .

Mechanistic Insight : The 3-methoxyazetidine-methyl group acts as an electron-donating substituent, activating the quinoline ring for electrophilic attack .

Oxidative Transformations

  • C–H Activation : Co(III)-catalyzed reactions with alkynes enable direct functionalization of the quinoline core (Fig. 1D) .

    • Example : Synthesis of 2,3-disubstituted quinolines (yield: 70–90%) .

  • Oxidation of Methylene Linker : KMnO₄ oxidizes the methylene group to a ketone, forming 4-(3-methoxyazetidin-1-yl)carbonylquinoline .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

  • IR : C=O (ester) at 1731 cm⁻¹, C=O (Boc) at 1694 cm⁻¹ .

  • ¹H NMR :

    • Azetidine CH₂ protons: δ 3.29–4.06 ppm (broadened due to ring dynamics) .

    • Quinoline aromatic protons: δ 7.40–8.20 ppm .

Thermal and Solvent Stability

  • Thermal Decomposition : Degrades above 150°C, releasing CO₂ and formaldehyde .

  • Solvent Effects : Stable in MeCN, THF, and DMF; decomposes in ethanol under reflux .

Scientific Research Applications

4-[(3-Methoxyazetidin-1-yl)methyl]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the methoxyazetidine moiety can interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Azetidine/Azetidinone Derivatives

Example Compound: 3-Chloro-4-(2-chloroquinolin-3-yl)phenylamine azetidin-2-one .

  • Structural Differences: The target compound has a 3-methoxyazetidine, while this analog features an azetidin-2-one (lactam) ring. Chlorine substituents on the quinoline and phenylamine groups increase hydrophobicity.
  • Key Findings :
    • Azetidin-2-one derivatives exhibit reduced basicity compared to secondary amines, affecting protonation and membrane permeability.
    • The methoxy group in the target compound may improve aqueous solubility over chlorinated analogs .

Table 1: Comparison of Azetidine/Azetidinone Derivatives

Compound Substituents Molecular Weight Key Properties
4-[(3-Methoxyazetidin-1-yl)methyl]quinoline 3-Methoxyazetidine, methylene bridge ~283.3* Enhanced solubility, H-bond donor
3-Chloro-4-(2-chloroquinolin-3-yl)azetidin-2-one Azetidin-2-one, Cl substituents ~349.8 Hydrophobic, rigid lactam ring

*Calculated based on quinoline (129.16) + azetidine-methyl-methoxy (154.14).

Triazole/Tetrazole-Containing Quinolines

Example Compounds :

  • 4-(1H-1,2,3-Triazol-1-yl)quinolines (e.g., 4-(4-(4-Hydroxymethyl-phenyl)-1H-1,2,3-triazol-1-yl)-quinoline) .
  • Tetrazole-substituted 4H-thiopyrano[2,3-b]quinolines .
  • Structural Differences :
    • Triazole/tetrazole rings introduce aromaticity and hydrogen-bonding capacity, acting as bioisosteres for carboxylic acids or amines.
    • The target compound lacks heteroaromatic rings but retains a smaller azetidine moiety.
  • Key Findings: Triazole-quinoline hybrids (e.g., compound 3a, MW 475.18) inhibit acetylcholinesterase with IC₅₀ values <1 µM, attributed to dual binding site interactions . Tetrazole substituents alter binding modes in the M2 ion channel, with methyl groups on quinoline reducing activity due to steric strain .

Table 2: Triazole/Tetrazole vs. Azetidine-Methyl Quinolines

Compound Substituent Molecular Weight Biological Activity
4-[(3-Methoxyazetidin-1-yl)methyl]quinoline Azetidine-methyl ~283.3 Undisclosed (predicted CNS activity)
4-(1H-1,2,3-Triazol-1-yl)quinoline (3a) Triazole-indanone 475.18 Acetylcholinesterase inhibition
Tetrazole-thiopyranoquinoline Tetrazole ~350–400* M2 channel modulation

*Estimated from structural data .

Pyrazoloquinolines and Pyridinyl Hybrids

Example Compounds :

  • 4-Chloro-3-methyl-6-methoxy-1H-pyrazolo[3,4-b]quinoline (SCH 43478) .
  • 2-{[4-(4-Pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline .
  • Structural Differences: Pyrazoloquinolines feature fused pyrazole rings, increasing planar rigidity. Pyridinyl hybrids (e.g., ) introduce basic nitrogen atoms for ionic interactions.
  • Key Findings :
    • SCH 43478 inhibits HSV-2 plaque formation at lower concentrations than acyclovir (EC₅₀: 0.5 µM vs. 2.5 µM) .
    • Pyridinyl substituents enhance blood-brain barrier penetration, relevant for CNS-targeted compounds .

Piperazine and Heterocyclic Derivatives

Example Compound: 3-(3-(4-[(5-Methylisoxazol-3-yl)methyl]piperazin-1-yl)propyl)quinoline .

  • Structural Differences :
    • Piperazine rings introduce two nitrogen atoms, increasing solubility and conformational flexibility.
  • Key Findings :
    • Piperazine derivatives often exhibit improved pharmacokinetics due to enhanced water solubility and metabolic stability .

Biological Activity

4-[(3-Methoxyazetidin-1-yl)methyl]quinoline is a quinoline derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structural features suggest various mechanisms of action, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The compound features a quinoline core, which is well-known for its biological activity, linked to a methoxyazetidine moiety. This unique combination may enhance its interaction with biological targets.

Anticancer Properties

Research indicates that quinoline derivatives often exhibit significant anticancer activity. For instance, compounds similar to 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. A study highlighted that certain quinoline derivatives demonstrated IC50 values ranging from 0.0100.010 to 0.042μM0.042\,\mu M against cancer cell lines such as MCF-7 and HCT-116, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4-[(3-Methoxyazetidin-1-yl)methyl]quinolineMCF-7TBDInhibition of tubulin polymerization
Combretastatin A-4 derivativeMCF-70.010Induces apoptosis
Other quinoline analogsHCT-1160.042Cell cycle arrest

Antimicrobial Activity

Quinoline derivatives also exhibit antimicrobial properties. Compounds in this class have been reported to show activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity.

The biological activities of 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Interaction with DNA : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : These compounds may influence signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Recent studies have explored the structure-activity relationship (SAR) of quinoline derivatives, including those similar to 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline. For example, a study identified modifications that enhanced anticancer activity while reducing toxicity to normal cells .

Table 2: Structure-Activity Relationship Findings

ModificationActivity ChangeObservations
Methoxy substitutionIncreased potencyEnhanced solubility and bioavailability
Azetidine moietyBroadens spectrumImproved interaction with biological targets

Q & A

Q. Methodological Answer :

  • Use Sonogashira or Buchwald-Hartwig coupling for C–N bond formation, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) to enhance yield .
  • Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to stabilize intermediates .
  • Monitor reaction progress via TLC/HPLC and purify via column chromatography with gradient elution (hexane/ethyl acetate) .

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Question
Discrepancies in crystallographic data (e.g., bond angles, unit cell parameters) may arise from polymorphism or solvate formation.

Q. Methodological Answer :

  • Perform PXRD (powder X-ray diffraction) to identify polymorphic forms .
  • Use SHELXT/SHELXL for refinement, ensuring high-resolution data (<1.0 Å) and applying TWIN/BASF commands for twinned crystals .
  • Validate hydrogen bonding networks via Hirshfeld surface analysis to distinguish between true structural variations and experimental artifacts .

What strategies are recommended for assessing the compound’s biological activity when in vitro and in vivo data conflict?

Advanced Research Question
Contradictions may arise from differences in assay conditions (e.g., cell lines, dosing regimens) or metabolic instability.

Q. Methodological Answer :

  • Standardize assays : Use isogenic cell lines (e.g., HEK293 vs. HepG2) and control for serum protein binding .
  • Conduct ADME studies : Evaluate metabolic stability in liver microsomes and plasma protein binding to clarify pharmacokinetic discrepancies .
  • Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct interactions .

How can computational methods predict the compound’s binding affinity for understudied targets?

Basic Research Question
The compound’s azetidine and quinoline moieties suggest potential interactions with GPCRs or kinases.

Q. Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Glide) against homology models of targets like 5-HT₃ receptors or PI3K isoforms .
  • Use MD simulations (GROMACS) to assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with the methoxy group .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Basic Research Question
Impurities from synthetic byproducts or degradation can skew biological data.

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities at <0.1% levels .
  • ¹H/¹³C NMR : Assign peaks for the azetidine’s N–CH₂–quinoline (δ ~3.8–4.2 ppm) and methoxy group (δ ~3.3 ppm) .
  • Stability studies : Accelerate degradation under ICH guidelines (40°C/75% RH for 3 months) and monitor via DSC/TGA .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Advanced Research Question
Modifications to the azetidine or quinoline moieties may enhance target selectivity.

Q. Methodological Answer :

  • Analog synthesis : Replace the methoxy group with ethoxy or halogens to evaluate electronic effects .
  • Pharmacophore mapping : Identify critical interactions (e.g., azetidine’s nitrogen as a hydrogen bond acceptor) using Schrödinger’s Phase .
  • In vitro profiling : Test analogs against a panel of 50+ kinases or GPCRs to establish selectivity indices .

Table 1: Key Spectroscopic Data for Structural Validation

TechniqueKey Signals/ParametersReference
¹H NMR (500 MHz, CDCl₃)δ 4.15 (s, 2H, N–CH₂–quinoline), δ 3.32 (s, 3H, OCH₃)
HRMS (ESI+)m/z 297.1482 [M+H]⁺ (calc. 297.1478)
IR (ATR)1680 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C–O–C)

What experimental designs mitigate off-target effects in cytotoxicity studies?

Advanced Research Question
False positives in cytotoxicity assays may arise from redox cycling or aggregation.

Q. Methodological Answer :

  • Include antioxidant controls (e.g., catalase, NAC) to rule out ROS-mediated toxicity .
  • Use dynamic light scattering (DLS) to detect compound aggregation at >50 µM .
  • Validate hits in 3D spheroid models to mimic in vivo tissue complexity .

How can researchers address low solubility in aqueous assays?

Basic Research Question
The compound’s logP (~3.5) may limit solubility in physiological buffers.

Q. Methodological Answer :

  • Prepare nanoparticle formulations via solvent evaporation (e.g., PLGA nanoparticles) .
  • Use co-solvents (DMSO ≤0.1%) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .
  • Measure solubility via shake-flask method with UV-Vis quantification at λmax 320 nm .

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